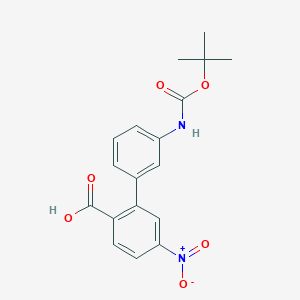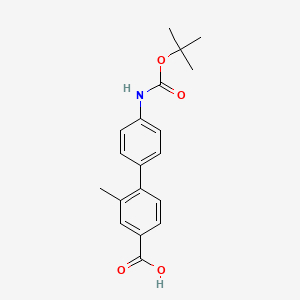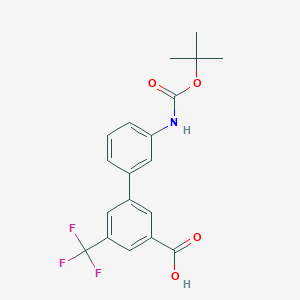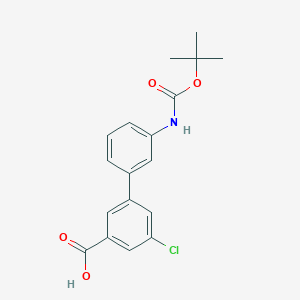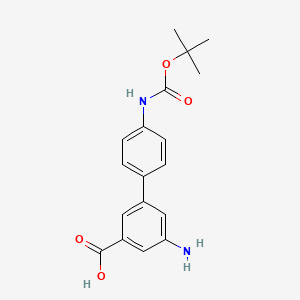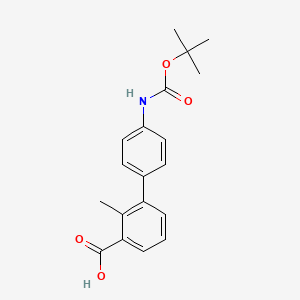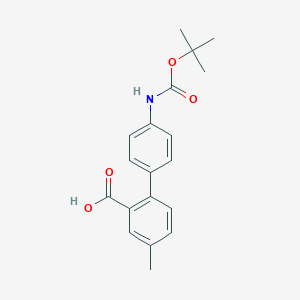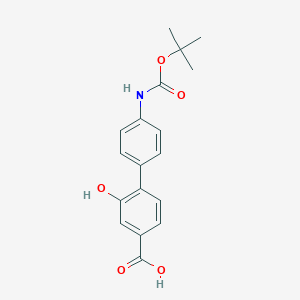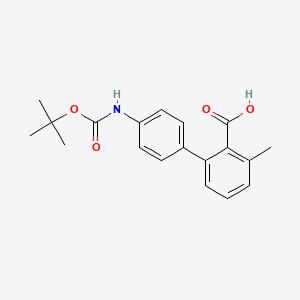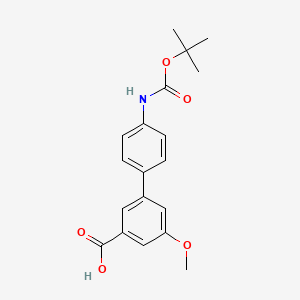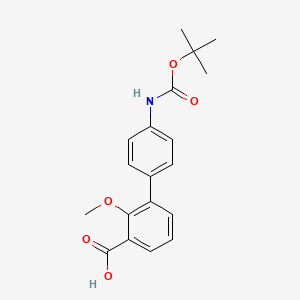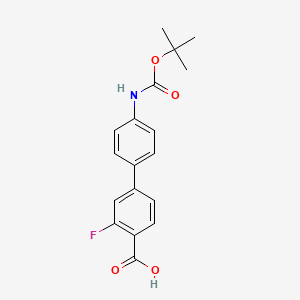
4-(4-BOC-Aminophenyl)-2-fluorobenzoic acid, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-BOC-Aminophenyl)-2-fluorobenzoic acid, or 4-BOC-APFBA, is a synthetic organic compound commonly used in biochemical and physiological research. It is a derivative of benzoic acid, an aromatic carboxylic acid found in many plants and fruits, and is characterized by the presence of a 4-bromo-2-chloro-3-methylbutyl group (BOC) on the aminophenyl moiety. 4-BOC-APFBA is a useful reagent for the synthesis of peptides and other biomolecules, and has a range of applications in biochemical and physiological research.
Scientific Research Applications
4-4-(4-BOC-Aminophenyl)-2-fluorobenzoic acid, 95%-APFBA is widely used in biochemical and physiological research. It is used as a reagent for the synthesis of peptides, proteins, and other biomolecules. It is also used as a substrate for enzyme assays, as a fluorescent label for imaging studies, and as a reagent for the synthesis of other organic compounds.
Mechanism of Action
4-4-(4-BOC-Aminophenyl)-2-fluorobenzoic acid, 95%-APFBA acts as a substrate for the synthesis of peptides, proteins, and other biomolecules. It is also used as a fluorescent label for imaging studies, and as a reagent for the synthesis of other organic compounds. 4-4-(4-BOC-Aminophenyl)-2-fluorobenzoic acid, 95%-APFBA is an inhibitor of enzymes involved in the synthesis of peptides and proteins, and it is also an inhibitor of enzymes involved in the degradation of proteins.
Biochemical and Physiological Effects
4-4-(4-BOC-Aminophenyl)-2-fluorobenzoic acid, 95%-APFBA has a range of biochemical and physiological effects. It is an inhibitor of enzymes involved in the synthesis of peptides and proteins, and it is also an inhibitor of enzymes involved in the degradation of proteins. It can also act as a fluorescent label, allowing researchers to track the movement of molecules in cells and tissues. In addition, 4-4-(4-BOC-Aminophenyl)-2-fluorobenzoic acid, 95%-APFBA can act as an antioxidant, protecting cells from damage caused by reactive oxygen species.
Advantages and Limitations for Lab Experiments
The main advantage of 4-4-(4-BOC-Aminophenyl)-2-fluorobenzoic acid, 95%-APFBA is its versatility. It can be used as a reagent for the synthesis of peptides, proteins, and other biomolecules, and it can also be used as a fluorescent label for imaging studies. It is also an inhibitor of enzymes involved in the synthesis and degradation of proteins, and it can act as an antioxidant. However, it is important to note that 4-4-(4-BOC-Aminophenyl)-2-fluorobenzoic acid, 95%-APFBA is a highly reactive compound, and must be handled with care in the laboratory.
Future Directions
The use of 4-4-(4-BOC-Aminophenyl)-2-fluorobenzoic acid, 95%-APFBA in biochemical and physiological research is expected to continue to grow. Potential future directions include the use of 4-4-(4-BOC-Aminophenyl)-2-fluorobenzoic acid, 95%-APFBA as a drug delivery vehicle, as a fluorescent label for imaging studies, and as a reagent for the synthesis of other organic compounds. In addition, 4-4-(4-BOC-Aminophenyl)-2-fluorobenzoic acid, 95%-APFBA could be used to study the effects of reactive oxygen species on cells and tissues, and to develop new methods for the synthesis of peptides and proteins. Finally, 4-4-(4-BOC-Aminophenyl)-2-fluorobenzoic acid, 95%-APFBA could be used to study the effects of environmental pollutants on cells and tissues.
Synthesis Methods
The synthesis of 4-4-(4-BOC-Aminophenyl)-2-fluorobenzoic acid, 95%-APFBA involves a two-step process. In the first step, benzoic acid is reacted with 4-bromo-2-chloro-3-methylbutyl chloride (4-(4-BOC-Aminophenyl)-2-fluorobenzoic acid, 95%-Cl) in the presence of a base, such as sodium hydroxide. The reaction produces 4-bromo-2-chloro-3-methylbutyl benzoate (4-(4-BOC-Aminophenyl)-2-fluorobenzoic acid, 95%-benzoate). In the second step, the 4-(4-BOC-Aminophenyl)-2-fluorobenzoic acid, 95%-benzoate is reacted with 2-fluoroaniline in the presence of a base, such as sodium hydroxide. The reaction produces 4-4-(4-BOC-Aminophenyl)-2-fluorobenzoic acid, 95%-APFBA.
properties
IUPAC Name |
2-fluoro-4-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FNO4/c1-18(2,3)24-17(23)20-13-7-4-11(5-8-13)12-6-9-14(16(21)22)15(19)10-12/h4-10H,1-3H3,(H,20,23)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJKCISILEQYFBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)C2=CC(=C(C=C2)C(=O)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-BOC-Aminophenyl)-2-fluorobenzoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

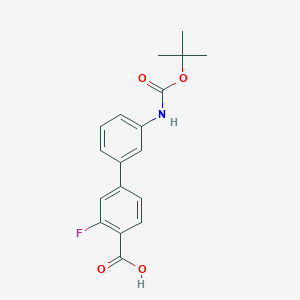
![3-[4-(Piperidine-1-carbonyl)phenyl]-5-trifluoromethylbenzoic acid, 95%](/img/structure/B6412530.png)
